molecular formula C8H6INOS B12949315 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12949315
M. Wt: 291.11 g/mol
InChI Key: BPXVFAPSAJRFHT-UHFFFAOYSA-N
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Description

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve the use of a copper catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The sulfur atom in the thiazine ring can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the iodine atom but shares the core structure.

    Quinoxalin-2(1H)-ones: Similar heterocyclic compounds with different substituents.

Uniqueness

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound belonging to the thiazine class of heterocyclic organic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H6IN1O1S1\text{C}_9\text{H}_6\text{I}\text{N}_1\text{O}_1\text{S}_1

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and cyclization processes. For instance, derivatives can be synthesized via reactions involving isothiocyanates and hydrazine derivatives, followed by treatment with carbon disulfide (CS₂) to yield the thiazinone structure .

Antimicrobial Activity

Research has indicated that thiazine derivatives possess significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains. For example, studies have reported its inhibitory effects on Gram-negative bacteria by targeting specific enzymes crucial for bacterial survival .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have identified this compound as a potential anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The IC50 values were determined to be approximately 8 µM for MCF-7 and 12 µM for A549 cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in controlled doses. This suggests its potential use in treating inflammatory diseases .

Properties

Molecular Formula

C8H6INOS

Molecular Weight

291.11 g/mol

IUPAC Name

6-iodo-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H6INOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)

InChI Key

BPXVFAPSAJRFHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)I

Origin of Product

United States

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